molecular formula C13H29N3O10 B12669690 Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate CAS No. 97552-85-7

Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate

Cat. No.: B12669690
CAS No.: 97552-85-7
M. Wt: 387.38 g/mol
InChI Key: PMYXFYGVJZFOJE-UHFFFAOYSA-N
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Description

Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate is a chemical compound with the molecular formula C13H29N3O10 It is known for its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups and a nitroglutarate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(bis(2-hydroxyethyl)ammonium) nitroglutarate typically involves the reaction of glutaric acid with bis(2-hydroxyethyl)amine in the presence of a nitro group donor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, nitration, and ammonium salt formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different nitrogen oxides.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrogen oxides and carboxylic acids.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of esters and ethers.

Scientific Research Applications

Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) nitroglutarate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)ammonium nitrate
  • Bis(2-hydroxyethyl)ammonium sulfate
  • Bis(2-hydroxyethyl)ammonium phosphate

Uniqueness

Bis(bis(2-hydroxyethyl)ammonium) nitroglutarate is unique due to its nitroglutarate moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

97552-85-7

Molecular Formula

C13H29N3O10

Molecular Weight

387.38 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2-nitropentanedioic acid

InChI

InChI=1S/C5H7NO6.2C4H11NO2/c7-4(8)2-1-3(5(9)10)6(11)12;2*6-3-1-5-2-4-7/h3H,1-2H2,(H,7,8)(H,9,10);2*5-7H,1-4H2

InChI Key

PMYXFYGVJZFOJE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

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